3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiophene ring and the spiro linkage imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines with suitable dipolarophiles under specific conditions. For instance, the reaction can be carried out in ethanol (EtOH) in the presence of triethylamine (Et3N) under ultrasound irradiation . The reaction conditions, such as amplitude and reaction time, can significantly influence the yield and orientation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the spiro linkage or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through its unique spiro structure and functional groups. The thiophene ring can participate in π-π interactions, while the spiro linkage can influence the compound’s overall conformation and reactivity. Specific pathways and molecular targets would depend on the context of its application, such as binding to biological macromolecules or participating in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Spiro compounds: Molecules with a spiro linkage, which can include various functional groups and ring systems.
Uniqueness
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its combination of a thiophene ring and a spiro linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and application in various fields .
Properties
Molecular Formula |
C10H13N3OS |
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Molecular Weight |
223.30 g/mol |
IUPAC Name |
3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13) |
InChI Key |
DCZJMFATNFFFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=CS3 |
Origin of Product |
United States |
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